
2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, a hydroxyl group at position 4, and a prop-2-yn-1-yl group at position 5.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol can be achieved through various synthetic routes. One common method involves the cyclocondensation of appropriate precursors under controlled conditions. For instance, the reaction of 2,6-dimethylpyrimidine-4-one with propargyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methyl and prop-2-yn-1-yl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2,6-dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-one.
Reduction: Formation of 2,6-dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-ol or 2,6-dimethyl-5-(propyl)pyrimidin-4-ol.
Substitution: Formation of various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and chemical intermediates.
作用機序
The mechanism of action of 2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 4 can form hydrogen bonds with biological macromolecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylpyrimidin-4-ol: Lacks the prop-2-yn-1-yl group, resulting in different chemical and biological properties.
5-(Prop-2-yn-1-yl)pyrimidin-4-ol: Lacks the methyl groups at positions 2 and 6, affecting its reactivity and interactions.
2,6-Dimethyl-5-(prop-2-en-1-yl)pyrimidin-4-ol: Contains an alkene instead of an alkyne group, leading to different chemical behavior.
Uniqueness
2,6-Dimethyl-5-(prop-2-yn-1-yl)pyrimidin-4-ol is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of both methyl and prop-2-yn-1-yl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C9H10N2O |
|---|---|
分子量 |
162.19 g/mol |
IUPAC名 |
2,4-dimethyl-5-prop-2-ynyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N2O/c1-4-5-8-6(2)10-7(3)11-9(8)12/h1H,5H2,2-3H3,(H,10,11,12) |
InChIキー |
AQFXQODNGOMRJU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)NC(=N1)C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B12300119.png)
![2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethoxy]benzoyl]amino]pentanedioic acid](/img/structure/B12300122.png)

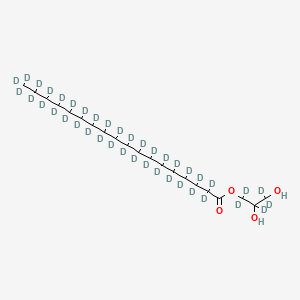
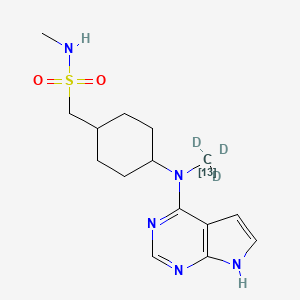

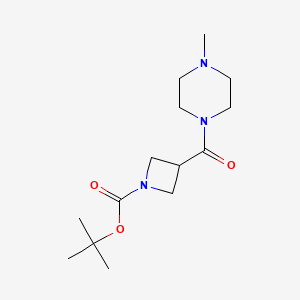
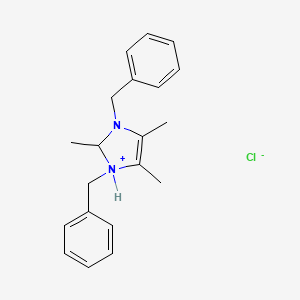
![methyl 6-[3-ethenyl-4-(2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12300169.png)
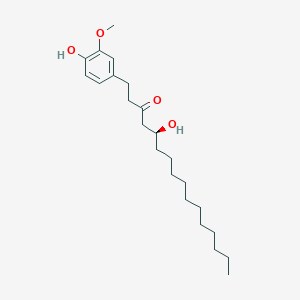
![3-(Piperidin-4-yl)-8-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12300182.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12300190.png)
![[4-(acetyloxymethyl)-7-hydroxy-1,6-bis(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-7-yl]methyl 3-methylbutanoate](/img/structure/B12300192.png)

